molecular formula C8H11N3 B2790929 N-allyl-6-methylpyrazin-2-amine CAS No. 2309734-67-4

N-allyl-6-methylpyrazin-2-amine

Cat. No.: B2790929
CAS No.: 2309734-67-4
M. Wt: 149.197
InChI Key: SRJLZJVEMHAIGK-UHFFFAOYSA-N
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Description

N-allyl-6-methylpyrazin-2-amine is an organic compound with the molecular formula C8H11N3 It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and features an allyl group attached to the nitrogen atom at the second position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-allyl-6-methylpyrazin-2-amine can be synthesized through several methods. One common approach involves the N-allylation of 6-methylpyrazin-2-amine using allyl halides in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and can be catalyzed by transition metals like palladium or nickel .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes. For example, the nickel-catalyzed multicomponent coupling of alkenes, aldehydes, and amides has been reported as an efficient method for synthesizing allylic amines . This method is practical, environmentally friendly, and scalable, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-allyl-6-methylpyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides or alcohols.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-allyl-6-methylpyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-allyl-6-methylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The allyl group allows the compound to act as a nucleophile, participating in various chemical reactions. The pyrazine ring can interact with enzymes and receptors, modulating their activity. This compound may also inhibit certain enzymes or receptors, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-allylpyrazin-2-amine: Similar structure but lacks the methyl group at the sixth position.

    6-methylpyrazin-2-amine: Lacks the allyl group.

    N-allyl-2-aminopyridine: Similar allyl group but different heterocyclic ring.

Uniqueness

N-allyl-6-methylpyrazin-2-amine is unique due to the presence of both the allyl group and the methyl group on the pyrazine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

6-methyl-N-prop-2-enylpyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-3-4-10-8-6-9-5-7(2)11-8/h3,5-6H,1,4H2,2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJLZJVEMHAIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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